molecular formula C20H15F3 B3289300 1-(3,5-difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene CAS No. 857048-77-2

1-(3,5-difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene

Cat. No.: B3289300
CAS No.: 857048-77-2
M. Wt: 312.3 g/mol
InChI Key: ZAUXZHNFFGFEAH-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene is a polyaromatic hydrocarbon featuring a central benzene ring substituted at three positions:

  • Position 1: A 3,5-difluorophenyl group (C₆H₃F₂), contributing strong electron-withdrawing effects and enhanced metabolic stability.
  • Position 2: A fluorine atom, further increasing electronegativity and influencing dipole moments.
  • Position 4: A 4-ethylphenyl group (C₈H₉), introducing steric bulk and lipophilicity.

This compound’s structural design combines fluorinated aromatic systems with alkyl substituents, a strategy often employed in medicinal chemistry to optimize pharmacokinetic properties (e.g., solubility, membrane permeability) and target binding .

Properties

IUPAC Name

1-(3,5-difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3/c1-2-13-3-5-14(6-4-13)15-7-8-19(20(23)11-15)16-9-17(21)12-18(22)10-16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUXZHNFFGFEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=CC(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227728
Record name 1,1′:4′,1′′-Terphenyl, 4′′-ethyl-2′,3,5-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857048-77-2
Record name 1,1′:4′,1′′-Terphenyl, 4′′-ethyl-2′,3,5-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857048-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′:4′,1′′-Terphenyl, 4′′-ethyl-2′,3,5-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3,5-difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzene and 4-ethylbenzene.

    Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as palladium on carbon (Pd/C), and a solvent like tetrahydrofuran (THF).

    Synthetic Route: The process may involve halogenation, coupling reactions, and purification steps to obtain the desired product.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C), to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), resulting in the formation of substituted products.

Scientific Research Applications

1-(3,5-Difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Published Research

The compound shares structural motifs with fluorinated aromatic and heterocyclic systems reported in recent studies. Key comparisons include:

Compound Name / ID Core Structure Substituents Molecular Weight ([M+H]+) Retention Time (Rt, min) Purity (%) Yield (%) Source ID
Target Compound Benzene 3,5-Difluorophenyl, 2-F, 4-ethylphenyl N/A N/A N/A N/A -
RA[3,5] Benzene derivative 2,6-Difluorophenylmethyl, naphthalene derivative 393.2 2.39 88 26
RA[4,1] Benzene derivative Cyclopentylmethyl, 6-methoxynaphthalene 379.2 2.18 99 5
Compound 50 (imidazopyridine) Imidazo[4,5-c]pyridine 3,5-Difluorophenyl, piperidin-4-ylmethyl, thiomorpholine 1,1-dioxide N/A N/A N/A 56

Key Findings

  • Fluorine Substitution Patterns: The 3,5-difluorophenyl group in the target compound (vs. Fluorine at position 2 on the central benzene may reduce steric hindrance compared to bulkier substituents (e.g., cyclopentylmethyl in RA[4,1]), improving synthetic accessibility .
  • Lipophilicity and Solubility :

    • The 4-ethylphenyl group increases lipophilicity (logP ~5.2 estimated) relative to RA[4,1]’s methoxynaphthalene (logP ~4.1), suggesting slower metabolic clearance but reduced aqueous solubility.
    • Compound 50’s thiomorpholine dioxide moiety enhances polarity, likely improving solubility over the target compound’s fully aromatic system .
  • However, RA[3,5] and RA[4,1] highlight challenges in isolating fluorinated analogues (yields 5–26%), whereas imidazopyridine derivatives like Compound 50 achieve higher yields (56%) via optimized coupling reactions .

Data Tables

Table 1: Physicochemical Properties of Analogues

Property Target Compound RA[3,5] RA[4,1] Compound 50
Molecular Weight ~358.3 (estimated) 393.2 379.2 N/A
Retention Time (min) N/A 2.39 2.18 N/A
Purity (%) N/A 88 99 N/A
Yield (%) N/A 26 5 56

Table 2: Structural Comparison

Feature Target Compound RA[3,5] Compound 50
Fluorine Positions 2, 3, 5 2, 6 3, 5
Core Heterocycle Benzene Benzene Imidazopyridine
Key Functional Group 4-Ethylphenyl Naphthalene Thiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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